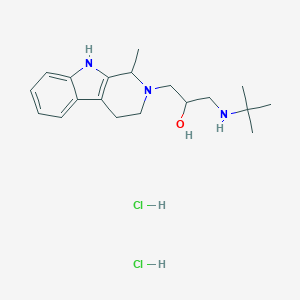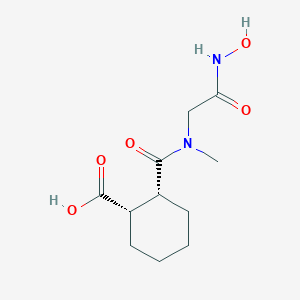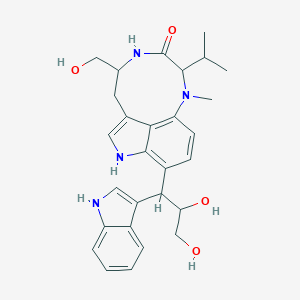
Cytoblastin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytoblastin is a chemical compound that has been widely used in scientific research for its ability to inhibit cell division. It is a type of antimitotic agent that has been found to be effective in treating various types of cancer. Cytoblastin is a synthetic compound that is derived from the natural product vinblastine, which is extracted from the Madagascar periwinkle plant.
科学研究应用
Synthesis and Stereochemistry : A study by Moreno and Kishi (1998) detailed the first total synthesis and stereochemical assignment of cytoblastin. The study highlighted key steps such as palladium-mediated coupling and osmium tetroxide-mediated dihydroxylation, both of which were stereoselective (Moreno & Kishi, 1998).
Analysis and Publication of Experiments : Kotecha et al. (2010) discussed the utility of Cytobank, a web-based application for the analysis and publication of flow cytometry experiments. This tool provides access to various tools developed for basic and advanced flow cytometry, allowing transparent access to underlying experiment annotation and data processing steps (Kotecha, Krutzik, & Irish, 2010).
Role in Cell Cycle Regulation : Schubart et al. (1996) explored the role of Metablastin, also known as P19, in mammalian development and cell cycle control. Their study on mice lacking Metablastin found no overt phenotype regarding development, growth rate, behavior, T cell maturation, or fertility, suggesting that Metablastin is not essential for mammalian development, although it is implicated in various cellular functions (Schubart et al., 1996).
Advancements in Mass Cytometry : Nassar, Wisnewski, and Raddassi (2016) discussed the breakthrough of mass cytometry (CyTOF) in medicine and biology, highlighting its advantages over traditional flow cytometry FACS for single-cell measurements. This technique is significant for studies in fields like immunology, hematology, and oncology (Nassar, Wisnewski, & Raddassi, 2016).
Cytogerontology and Cellular Ageing : Kirkwood and Cremer (2004) reviewed cytogerontology, the science of cellular ageing, tracing its origins to August Weismann's prediction about the limited division potential of the somatic cells of higher animals. They critically assessed the progress made in understanding the causes of ageing at the cellular level (Kirkwood & Cremer, 2004).
Research on Cystinosis : Park et al. (2006) studied cystinosis, a rare genetic disease, in fibroblasts and renal proximal tubule epithelial cells. They found that lysosomal cystine causes increased apoptosis in these cells and proposed that this increased apoptosis plays a role in the evolution of the cystinotic phenotype (Park et al., 2006).
Allogeneic Dermal Progenitor Fibroblasts : Laurent et al. (2023) conducted a retrospective analysis on the applications of dermal progenitor fibroblasts in clinical treatments, highlighting the safety and versatility of these therapies in regenerative medicine (Laurent et al., 2023).
Effect of Cytotoxic Agents on Bone Marrow : Millard, Blackett, and Okell (1973) studied the effects of cytotoxic agents, including cyclophosphamide and vinblastine, on bone marrow progenitor cells. They used assays such as agar colony forming and spleen colony forming assays to determine the impact of these agents (Millard, Blackett, & Okell, 1973).
Microvesicles in Treating Cystinosis : Iglesias et al. (2012) showed that human mesenchymal stem cells can reduce cystine accumulation in cystinotic cells through the transfer of microvesicles containing wildtype cystinosin protein and CTNS mRNA, offering a potential therapeutic approach for cystinosis (Iglesias et al., 2012).
Energy Metabolism in Cystinotic Fibroblasts : Levtchenko et al. (2006) investigated energy metabolism in cystinotic fibroblasts, concluding that mitochondrial energy-generating capacity and Na,K-ATPase activity are intact in these cells, which questions the idea of altered mitochondrial ATP synthesis as a pathogenic mechanism in cystinosis (Levtchenko et al., 2006).
属性
CAS 编号 |
137109-42-3 |
|---|---|
产品名称 |
Cytoblastin |
分子式 |
C28H34N4O4 |
分子量 |
490.6 g/mol |
IUPAC 名称 |
5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C28H34N4O4/c1-15(2)27-28(36)31-17(13-33)10-16-11-30-26-19(8-9-22(24(16)26)32(27)3)25(23(35)14-34)20-12-29-21-7-5-4-6-18(20)21/h4-9,11-12,15,17,23,25,27,29-30,33-35H,10,13-14H2,1-3H3,(H,31,36) |
InChI 键 |
NXVPLRFWXAISBZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C4=CNC5=CC=CC=C54)C(CO)O)CO |
规范 SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C4=CNC5=CC=CC=C54)C(CO)O)CO |
同义词 |
cytoblastin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



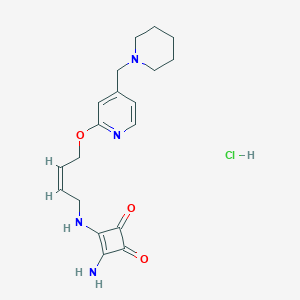
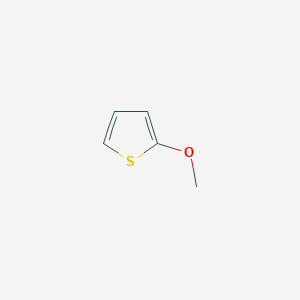
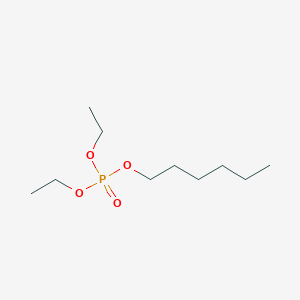
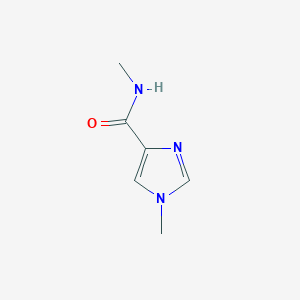
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
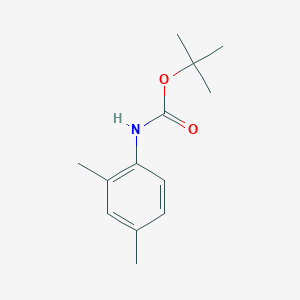
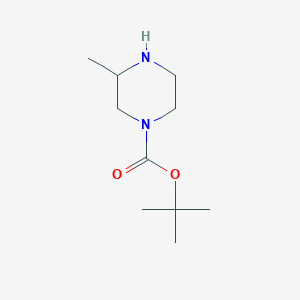
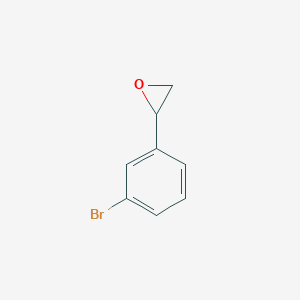
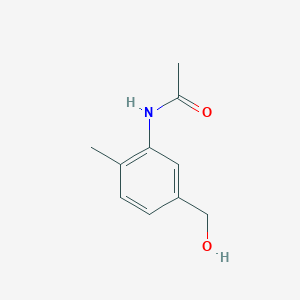
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
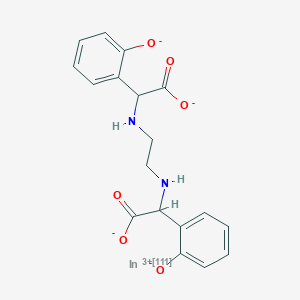
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
